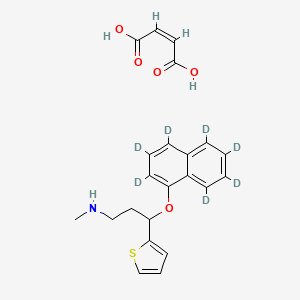![molecular formula C14H11NO B12417991 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is a deuterium-labeled compound with the molecular formula C14D4H7NO and a molecular weight of 213.27 . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
准备方法
Synthetic Routes and Reaction Conditions
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)] . Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and stable isotope labeling are applied. These methods typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of 2-[4-(Carboxy)phenyl]benzonitrile-d4.
Reduction: Formation of 2-[4-(Aminomethyl)phenyl]benzonitrile-d4.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
作用机制
The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 depends on its specific application. In general, the deuterium labeling allows for precise tracking and analysis of the compound in various systems. The molecular targets and pathways involved vary based on the experimental context, but the stable isotope labeling provides a unique advantage in studying complex biochemical and chemical processes.
相似化合物的比较
Similar Compounds
4-(Hydroxymethyl)benzonitrile: A non-deuterated analog with similar chemical properties but lacking the stable isotope labeling.
2-Chloro-4-(hydroxymethyl)benzonitrile: A chlorinated derivative with different reactivity and applications.
2-[4-(Aminomethyl)phenyl]benzonitrile: A reduced form of the compound with an amine group instead of a nitrile group.
Uniqueness
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical and experimental applications. This makes it particularly valuable in fields such as pharmacokinetics, metabolic studies, and reaction mechanism analysis.
属性
分子式 |
C14H11NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2/i5D,6D,7D,8D |
InChI 键 |
FNDNKJXHTMOHKZ-KDWZCNHSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])C2=CC=CC=C2C#N)[2H] |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





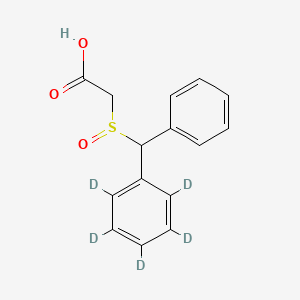
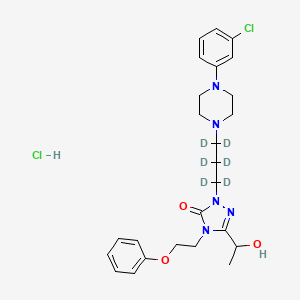


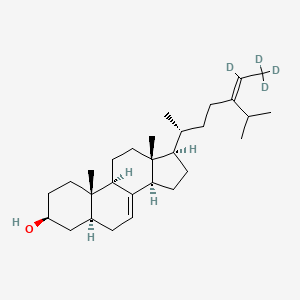
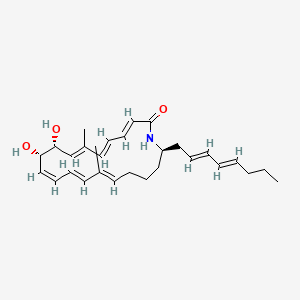
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
